molecular formula C23H19F3N4O6 B2751382 Ethyl 1-[(4-methoxyanilino)carbonyl]-4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate CAS No. 318237-90-0

Ethyl 1-[(4-methoxyanilino)carbonyl]-4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate

Cat. No.: B2751382
CAS No.: 318237-90-0
M. Wt: 504.422
InChI Key: XGMZKPTXMBDOEP-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo[3,4-c]pyrazole carboxylate family, characterized by a fused bicyclic core with a pyrazole ring and a pyrrolidine moiety. The structure features a 3-(trifluoromethyl)phenyl group at position 5 and a (4-methoxyanilino)carbonyl substituent at position 1. The ethyl ester at position 3 contributes to metabolic stability and bioavailability .

Properties

IUPAC Name

ethyl 1-[(4-methoxyphenyl)carbamoyl]-4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-3a,6a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19F3N4O6/c1-3-36-21(33)17-16-18(30(28-17)22(34)27-13-7-9-15(35-2)10-8-13)20(32)29(19(16)31)14-6-4-5-12(11-14)23(24,25)26/h4-11,16,18H,3H2,1-2H3,(H,27,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGMZKPTXMBDOEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C2C1C(=O)N(C2=O)C3=CC=CC(=C3)C(F)(F)F)C(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19F3N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1-[(4-methoxyanilino)carbonyl]-4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate (CAS No. 318237-90-0) is a complex organic compound characterized by its unique molecular structure and potential biological activities. This article aims to explore its biological activity based on recent research findings.

  • Molecular Formula : C23H19F3N4O6
  • Molar Mass : 504.42 g/mol
  • Density : 1.51 g/cm³ (predicted)
  • pKa : 13.09 (predicted)

Antidiabetic Activity

Recent studies have indicated that compounds structurally related to Ethyl 1-[(4-methoxyanilino)carbonyl] exhibit significant antidiabetic properties. For instance, a related compound demonstrated inhibition against key antidiabetic targets such as α-glucosidase and α-amylase with IC50 values of 6.28 μM and 4.58 μM respectively . This suggests that ethyl derivatives may similarly possess inhibitory effects on these enzymes.

Biological TargetIC50 Value (μM)Comparison Standard
α-Glucosidase6.28Acarbose (2.0 μM)
α-Amylase4.58Acarbose (1.58 μM)
PTP1B0.91Ursolic Acid (1.35 μM)
DPPH (Antioxidant)2.36Ascorbic Acid (0.85 μM)

Antioxidant Activity

The compound's antioxidant potential was evaluated using the DPPH free radical scavenging assay, yielding an IC50 value of 2.36 μM, showcasing its ability to mitigate oxidative stress effectively compared to ascorbic acid .

Synthesis and Evaluation

A study focused on synthesizing derivatives of pyrrolo[3,4-c]pyrazole and evaluating their biological activities found that certain modifications significantly enhance their efficacy against various biological targets . This aligns with the structural features of Ethyl 1-[(4-methoxyanilino)carbonyl], suggesting that further modifications could lead to improved pharmacological profiles.

Molecular Docking Studies

In silico molecular docking studies have been conducted to predict the binding affinities of similar compounds to their target enzymes. These studies provide insights into the mechanisms of action and potential therapeutic applications of ethyl derivatives in treating diabetes and other metabolic disorders .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the effectiveness of compounds containing trifluoromethyl groups against various bacterial strains. Ethyl 1-[(4-methoxyanilino)carbonyl]-4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate has been investigated for its potential as an antimicrobial agent. Research indicates that derivatives with trifluoromethyl substitutions exhibit enhanced pharmacodynamics and pharmacokinetics compared to their non-substituted counterparts .

Anticancer Properties

The structure of this compound suggests potential anticancer properties due to its ability to interact with biological targets involved in cancer progression. Pyrazole derivatives have been widely studied for their cytotoxic effects on various cancer cell lines. The incorporation of specific functional groups can improve the selectivity and efficacy of these compounds against cancer cells .

Case Study 1: Synthesis and Evaluation of Antimicrobial Activity

A study published in a peer-reviewed journal synthesized several pyrazole derivatives and evaluated their antimicrobial properties against Staphylococcus aureus and other pathogens. The results indicated that compounds with trifluoromethyl substitutions demonstrated significant antibacterial activity compared to standard antibiotics . this compound was among the promising candidates.

Case Study 2: Anticancer Activity Assessment

In another investigation focusing on the anticancer potential of pyrazole derivatives, a series of compounds were tested for their cytotoxic effects on human cancer cell lines. The study found that certain derivatives exhibited potent growth inhibition and induced apoptosis in cancer cells. This compound showed promising results in preliminary tests .

Summary Table of Applications

Application AreaDescriptionReferences
AntimicrobialEffective against bacterial strains including Staphylococcus aureus
AnticancerPotential cytotoxic effects on various cancer cell lines

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues and their properties are summarized below:

Compound Name Substituent at Position 5 Molecular Formula Molar Mass (g/mol) Melting Point (°C) Key Activity/Application
Target Compound 3-(Trifluoromethyl)phenyl C₂₃H₂₀F₃N₃O₆ 515.42 Not reported Antifungal, enzyme inhibition (hypothesized)
Ethyl 5-(4-chlorophenyl)-... () 4-Chlorophenyl C₂₁H₁₇ClN₃O₅ 426.83 Not reported Not specified
Ethyl 5-phenyl-... (3a, ) Phenyl C₁₆H₁₆N₃O₄ 314.32 193–194 (dec.) Anti-proliferative
Ethyl 5-(4-fluorophenyl)-... (3c, ) 4-Fluorophenyl C₁₆H₁₅FN₃O₄ 332.31 Not reported Anti-proliferative
Ethyl 5-[3-(trifluoromethyl)phenyl]-... () 3-(Trifluoromethyl)phenyl C₁₅H₁₁F₃N₂O₅ 356.25 Not reported Structural studies

Key Observations:

  • Trifluoromethyl vs.
  • Methoxy vs. Nitro Groups: The (4-methoxyanilino)carbonyl group in the target compound may improve solubility relative to nitro-substituted analogues (e.g., L6 in ), which are more electron-withdrawing .

Physicochemical Properties

  • Thermal Stability: Derivatives like 3a () exhibit high melting points (>190°C), suggesting the target compound may also display robust thermal stability, beneficial for formulation .

Scaffold Versatility and Replaceability

  • Role of Carboxylate Ester: The ethyl ester at position 3 is a common feature in bioactive pyrazole derivatives, balancing lipophilicity and metabolic stability. Its removal (e.g., via saponification) could alter pharmacokinetics .

Q & A

What are the common synthetic routes for this pyrrolo-pyrazole derivative, and how can reaction conditions be optimized?

Basic Research Focus:
The synthesis typically involves multi-step protocols, including cyclocondensation, azo coupling, and cyclization. A foundational method involves reacting hydrazine derivatives with carbonyl precursors (e.g., ethyl 2-cyano-3-ethoxyacrylate) under reflux in alcoholic media, followed by recrystallization . Key parameters include temperature control (e.g., 80°C for cyclization), inert atmospheres to prevent oxidation, and pH adjustments to stabilize intermediates .

Advanced Methodological Consideration:
For complex functionalization (e.g., introducing the trifluoromethylphenyl group), regioselective Suzuki-Miyaura coupling or directed ortho-metalation may be required. Optimize yields by screening catalysts (e.g., Pd(PPh₃)₄) and monitoring reaction progress via LC-MS. Contradictions in yield data between studies often arise from solvent polarity (DMF vs. THF) or purification techniques (silica gel chromatography vs. recrystallization) .

How can structural ambiguities in the pyrrolo-pyrazole core be resolved using crystallographic and spectroscopic methods?

Basic Characterization:
X-ray crystallography is the gold standard for resolving stereochemistry. For example, orthorhombic crystal systems (space group P2₁2₁2₁) with unit cell parameters a = 8.798 Å, b = 9.306 Å, c = 25.992 Å confirm the (3aR,6aR) configuration . Complementary ¹H/¹³C NMR analysis should focus on diastereotopic protons (δ 4.5–5.5 ppm) and carbonyl signals (δ 165–175 ppm) .

Advanced Data Contradiction Analysis:
Discrepancies in reported melting points or spectral data may stem from polymorphism or residual solvents. Use differential scanning calorimetry (DSC) to identify polymorphic transitions and high-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., m/z 463.45 for [M+H]⁺) .

What strategies are effective for improving the compound’s solubility and bioavailability in pharmacological studies?

Basic Formulation Approach:
Modify the ester group (e.g., ethyl to methyl carboxylate) to enhance hydrophilicity. Solubility can be tested in DMSO/PBS mixtures, with logP values predicted via HPLC-derived retention times .

Advanced Experimental Design:
Use prodrug strategies, such as hydrolyzing the ethyl ester to a carboxylic acid in vivo. Monitor metabolic stability using liver microsomes and assess membrane permeability via Caco-2 cell assays. Conflicting bioavailability data may arise from variations in assay conditions (e.g., pH 6.5 vs. 7.4) .

How can researchers address challenges in isolating and purifying this compound from complex reaction mixtures?

Basic Purification Techniques:
Silica gel chromatography with ethyl acetate/petroleum ether gradients (e.g., 1:3 to 1:1 ratios) effectively separates the target compound from byproducts like unreacted hydrazines . Recrystallization in ethanol/water mixtures (70:30) improves purity to >95% .

Advanced Optimization:
High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases resolves co-eluting impurities. For persistent contamination (e.g., trifluoromethylphenyl derivatives), employ preparative TLC or centrifugal partition chromatography .

What computational methods are suitable for predicting the compound’s reactivity and binding affinity?

Basic Modeling:
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) predict electrophilic sites (e.g., carbonyl carbons) and frontier molecular orbitals. Molecular docking (AutoDock Vina) screens potential protein targets (e.g., kinase inhibitors) .

Advanced Contradiction Resolution:
Discrepancies between in silico predictions and experimental IC₅₀ values may arise from solvent effects or protein flexibility. Use molecular dynamics (MD) simulations (AMBER or GROMACS) to account for solvation and conformational changes .

How can researchers validate the compound’s stability under varying storage conditions?

Basic Stability Assessment:
Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. The compound is stable in amber vials under nitrogen but degrades in light or acidic conditions (pH <4), producing carbon/nitrogen oxides .

Advanced Degradation Pathway Analysis:
LC-MS/MS identifies degradation products (e.g., hydrolyzed carboxylates). Kinetic modeling (Arrhenius equation) extrapolates shelf life, while forced degradation (H₂O₂/UV exposure) reveals oxidative pathways .

What toxicological screening protocols are recommended for preclinical studies?

Basic Screening:
Use in vitro assays (MTT/Resazurin) on HepG2 cells to assess acute cytotoxicity. Prioritize endpoints like IC₅₀ and mitochondrial membrane potential .

Advanced Mechanistic Studies:
Contradictory genotoxicity data (Ames test vs. Comet assay) require metabolite identification (e.g., CYP450-mediated oxidation). Pair high-content screening (HCS) with transcriptomics to map toxicity pathways .

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